1-Benzhydryl-3-(5-methylisoxazol-3-yl)urea
Description
1-Benzhydryl-3-(5-methylisoxazol-3-yl)urea is a urea derivative featuring a benzhydryl group (diphenylmethyl) and a 5-methylisoxazole moiety. The compound’s structure combines a urea backbone with aromatic and heterocyclic substituents, which are common in medicinal chemistry for modulating biological activity and physicochemical properties. For instance, urea-based compounds with isoxazole substituents, such as PNU-120596 (), demonstrate bioactivity in neurological targets like nicotinic acetylcholine receptors.
Properties
IUPAC Name |
1-benzhydryl-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-12-16(21-23-13)19-18(22)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQBSWYMSJRWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(5-methylisoxazol-3-yl)urea typically involves the reaction of benzhydryl chloride with 5-methylisoxazole-3-carboxylic acid, followed by the addition of urea. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzhydryl-3-(5-methylisoxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1-Benzhydryl-3-(5-methylisoxazol-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(5-methylisoxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group and the isoxazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- PNU-120596 () activates α7 nicotinic receptors due to its chloro-dimethoxyphenyl group, suggesting that electron-withdrawing substituents enhance receptor binding.
- In contrast, sulfonamide derivatives () exhibit antioxidant activity, indicating that the isoxazole moiety alone may contribute to radical scavenging.
Synthesis Efficiency: Microwave-assisted methods () achieve high yields (e.g., >80% for triazinanones), while traditional synthesis of 1-Ethyl-3-(5-methylisoxazol-3-yl)urea yields only 19% (). This highlights the advantage of modern techniques for complex urea derivatives.
Physicochemical Properties :
- Lipophilicity increases with bulky aromatic groups (e.g., benzhydryl or tert-butyl in ), which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Simpler derivatives like 1-(5-Methylisoxazol-3-yl)urea () may face stability challenges, leading to discontinued commercial availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
